1-Fluoro-3-methoxynaphthalene
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Overview
Description
1-Fluoro-3-methoxynaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Fluoro-3-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of naphthalene with a fluorinating agent such as Selectfluor. Another method includes the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound like fluoboric acid . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-Fluoro-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxynaphthalene involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
1-Fluoro-3-methoxynaphthalene can be compared with other naphthalene derivatives such as:
1-Fluoronaphthalene: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
1-Chloronaphthalene: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
1-Bromonaphthalene: Similar to 1-Fluoronaphthalene but with a bromine atom, affecting its chemical behavior and uses.
Properties
Molecular Formula |
C11H9FO |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-fluoro-3-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
InChI Key |
PYEVFBZSAPALSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)F |
Origin of Product |
United States |
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